N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE
Overview
Description
“N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by the presence of a chloromethylphenyl group, a methylsulfonylphenyl group, and an aminomethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE” typically involves multiple steps:
Formation of the Chloromethylphenyl Intermediate: The starting material, 3-chloro-4-methylphenyl, is subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Introduction of the Methylsulfonyl Group: The chloromethylphenyl intermediate is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aminomethylbenzamide: The final step involves coupling the methylsulfonylphenyl intermediate with aminomethylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-4-aminobenzamide
- N-(3-Chloro-4-methylphenyl)-4-(methylsulfonyl)benzamide
Uniqueness
“N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-13-19(14-21(16)23)24-22(26)18-11-9-17(10-12-18)15-25(29(2,27)28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGZWMPTLUQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362152 | |
Record name | N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-68-8 | |
Record name | N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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